molecular formula C19H24N4O2S B2960633 7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 376624-37-2

7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2960633
CAS RN: 376624-37-2
M. Wt: 372.49
InChI Key: JWEMAIXAXWGFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.

Scientific Research Applications

Purine Derivatives as Inhibitors and Anticancer Agents

Purine derivatives have been extensively studied for their inhibitory activities against various enzymes and their potential application as anticancer agents. One study focused on the synthesis of purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, revealing moderate to good inhibitory activities, indicating their potential in diabetes treatment due to their role in glucose metabolism (Didunyemi et al., 2015). Similarly, novel butanehydrazide derivatives of purine-2,6-dione have shown dual PDE4/7 inhibitory properties with potential anti-inflammatory activity, highlighting their significance in developing new therapeutic agents for inflammatory diseases (Chłoń-Rzepa et al., 2018).

Antimicrobial Properties

The antimicrobial properties of purine derivatives have also been a subject of interest. A series of purine-linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis. This study highlights the role of purine derivatives in developing new antitubercular agents (Konduri et al., 2020).

Organic Synthesis and Chemical Properties

Purine derivatives are also utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, the synthesis and study of mixed ligand-metal complexes of purine derivatives demonstrate their coordination chemistry, offering insights into their potential applications in catalysis and material science (Shaker, 2011). Furthermore, the oxidation of N-methyl substituted purines by xanthine oxidase has been studied, revealing the influence of N-methyl substituents on enzymatic rates and providing a deeper understanding of the enzyme-substrate interaction dynamics (Bergmann & Levene, 1976).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)9-10-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEMAIXAXWGFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione

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